![molecular formula C19H24N2O2S B276790 N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide](/img/structure/B276790.png)
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key protein involved in the signaling pathway of B-cells, which play a critical role in the immune system. TAK-659 has been shown to be effective in treating various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In
作用機序
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide works by inhibiting BTK, a key protein in the B-cell signaling pathway. BTK plays a critical role in the survival and proliferation of B-cells, which are involved in the immune response. By inhibiting BTK, N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide has been shown to have significant biochemical and physiological effects on B-cell malignancies. In preclinical studies, N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide was found to inhibit BTK phosphorylation and downstream signaling pathways, leading to the induction of apoptosis in B-cell lymphoma cell lines. In clinical trials, N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide was found to be effective in inducing partial or complete responses in patients with relapsed or refractory CLL and NHL.
実験室実験の利点と制限
One of the main advantages of N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide is its specificity for BTK, which reduces the potential for off-target effects. N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide has also been shown to be well-tolerated in clinical trials, with manageable side effects. However, N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide has some limitations for lab experiments, including its low solubility and stability in aqueous solutions, which can make it difficult to administer and store.
将来の方向性
There are several future directions for research on N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide. One area of focus is the development of combination therapies that target multiple pathways in B-cell malignancies. Another area of research is the exploration of N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide in other B-cell malignancies, such as Waldenstrom's macroglobulinemia and mantle cell lymphoma. Additionally, there is ongoing research on the potential use of N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide in combination with immunotherapy agents, such as checkpoint inhibitors, to enhance the immune response against cancer cells.
Conclusion:
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide is a promising small molecule inhibitor that targets BTK and has shown efficacy in treating various B-cell malignancies. Its specificity for BTK and manageable side effects make it a promising candidate for further development in combination therapies and in other B-cell malignancies. Ongoing research on N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide and its potential use in combination with other agents will continue to advance our understanding of its mechanism of action and therapeutic potential.
合成法
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide is synthesized by a multistep process that involves the coupling of two key intermediates, 4,5-dimethyl-2-thiophenecarboxylic acid and N-(3-aminopropyl)-4-methylbenzamide, followed by acetylation and isopropylation of the amine group. The final product is obtained through a purification process involving column chromatography and recrystallization.
科学的研究の応用
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide has been extensively studied in preclinical and clinical trials for its efficacy in treating B-cell malignancies. In a phase I clinical trial, N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide was found to be well-tolerated and showed promising results in patients with relapsed or refractory CLL and NHL. N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide was also found to be effective in inhibiting BTK signaling and inducing apoptosis in B-cell lymphoma cell lines.
特性
製品名 |
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide |
|---|---|
分子式 |
C19H24N2O2S |
分子量 |
344.5 g/mol |
IUPAC名 |
N-[3-[[acetyl(propan-2-yl)amino]methyl]-4,5-dimethylthiophen-2-yl]benzamide |
InChI |
InChI=1S/C19H24N2O2S/c1-12(2)21(15(5)22)11-17-13(3)14(4)24-19(17)20-18(23)16-9-7-6-8-10-16/h6-10,12H,11H2,1-5H3,(H,20,23) |
InChIキー |
XZNFHFQKJCZMOD-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1CN(C(C)C)C(=O)C)NC(=O)C2=CC=CC=C2)C |
正規SMILES |
CC1=C(SC(=C1CN(C(C)C)C(=O)C)NC(=O)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B276708.png)
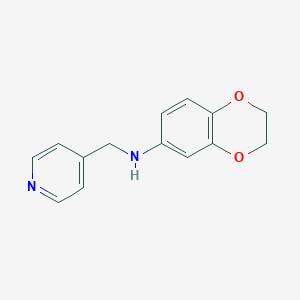
![N-[4-(allyloxy)benzyl]-N-(1-phenylethyl)amine](/img/structure/B276711.png)

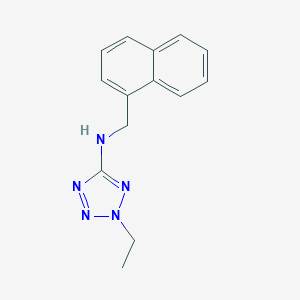
![N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine](/img/structure/B276719.png)
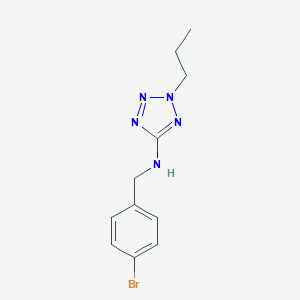
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromo-6-methylphenoxy)acetamide](/img/structure/B276724.png)
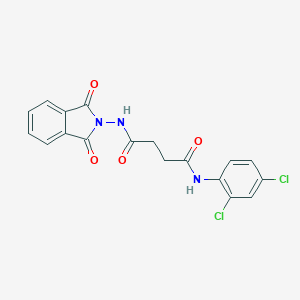
![2-[(1-bromo-2-naphthyl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B276727.png)

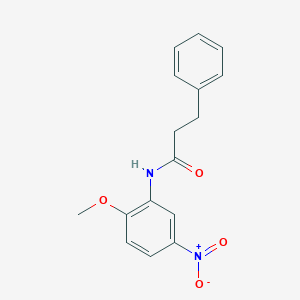
![4-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B276737.png)